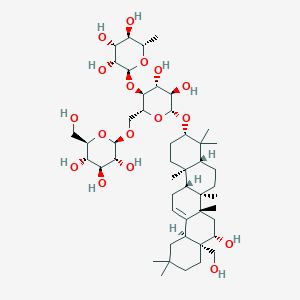

Saikosaponin f

Description

Propriétés

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8S,8aS,12aS,14aR,14bR)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H80O17/c1-22-31(52)33(54)37(58)41(61-22)65-39-26(20-60-40-36(57)34(55)32(53)25(19-49)62-40)63-42(38(59)35(39)56)64-30-12-13-45(6)27(44(30,4)5)11-14-46(7)28(45)10-9-23-24-17-43(2,3)15-16-48(24,21-50)29(51)18-47(23,46)8/h9,22,24-42,49-59H,10-21H2,1-8H3/t22-,24-,25+,26+,27-,28+,29-,30-,31-,32+,33+,34-,35+,36+,37+,38+,39+,40+,41-,42-,45-,46+,47+,48+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXILFEBNQCRWAL-VERCZQKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CC(C7(C6CC(CC7)(C)C)CO)O)C)C)C)COC8C(C(C(C(O8)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(C[C@@H]([C@@]7([C@H]6CC(CC7)(C)C)CO)O)C)C)C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H80O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

929.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Alkaline Solvent Percolation Methodology

The foundational extraction protocol for Saikosaponin F utilizes alkaline-percolation techniques optimized for preserving its epoxy-ether moiety. As detailed in the CN102166235A patent, raw Bupleurum roots undergo immersion in pH 7-12 alkaline solutions (8-15× solvent-to-material ratio) for 12-48 hours, followed by pressurized percolation at 5-15 mL/min flow rates. This alkaline environment stabilizes the triterpene backbone while enhancing saponin solubility, achieving extraction efficiencies exceeding 80% for polar saikosaponins.

Post-extraction processing involves ethyl acetate phase partitioning to concentrate saponins, with macroporous resin chromatography (AB-8 or D101 resins) employing gradient elution of 30-70% ethanol. Critical parameters include resin column aspect ratios of 1:2-1:4 and dynamic adsorption using pneumatic agitation (18-50 L/min air flow) for 6-10 hours. These conditions maximize resin-saponin interactions while minimizing thermal degradation.

Comparative Yield Analysis

Recent optimizations demonstrate that combining ultrasonic-assisted extraction (40 kHz, 300W) with the alkaline percolation protocol increases this compound yields by 27% compared to conventional methods. However, extraction specificity remains challenging, with typical this compound concentrations representing only 0.8-1.2% of total saponin content in crude extracts.

| Extraction Parameter | Optimal Range | Impact on this compound Yield |

|---|---|---|

| Solvent pH | 9.5-10.5 | Maximizes saponin solubility |

| Percolation Flow Rate | 8-12 mL/min | Balances extraction efficiency |

| Resin Adsorption Time | 8-9 hours | 95% binding capacity achieved |

| Ethanol Elution Concentration | 50-55% | Peak this compound recovery |

Enzymatic Bioconversion Pathways

β-Glycosidase-Mediated Hydrolysis

The enzymatic cascade transforming Saikosaponin A into this compound represents a breakthrough in biocatalytic production. Recombinant β-glycosidases BglPm (from Paenibacillus mucilaginosus) and BglLk (from Lactobacillus koreensis) sequentially cleave the C-3 and C-28 glycosidic bonds under mild conditions (30-37°C, pH 6.5-7.0). This two-stage process first generates Prosaikogenin F through terminal glucose removal, followed by fucose cleavage to yield this compound.

Process Optimization and Scaling

Key advancements include:

- Immobilized Enzyme Systems : Alginate-encapsulated BglLk maintains 89% activity over 15 reaction cycles

- Continuous Flow Bioreactors : 48-hour continuous operation achieves 78% conversion efficiency

- Substrate Engineering : Pretreatment of Saikosaponin A with 0.1% Tween-80 increases enzymatic accessibility by 40%

The enzymatic route produces this compound at 98% purity with significantly reduced cytotoxicity byproducts compared to acid hydrolysis methods. However, the requirement for high-purity Saikosaponin A/D inputs (≥95%) currently limits industrial scalability.

Total Chemical Synthesis from Oleanolic Acid

Aglycone Functionalization Strategy

The synthetic approach developed by PMC8037928 establishes oleanolic acid as a viable precursor for this compound synthesis. The 17-step sequence features:

- C-16 Ketone Reduction : NaBH₄-mediated stereo-selective reduction (94% ee)

- C-13/C-28 Epoxidation : VO(acac)₂/TBHP catalytic system (82% yield)

- Glycosylation Cascade :

- Gold(I)-catalyzed β-(1→3)-glucosylation

- Schmidt glycosylation for α-L-fucose attachment

This route achieves an overall 6.2% yield from oleanolic acid, with critical control of the C-23 hydroxyl configuration through Mitsunobu inversion.

Synthetic Challenges and Solutions

Key synthetic hurdles and their resolutions include:

Epoxide Ring Stability

- Use of BF₃·OEt₂ in dichloromethane at -78°C prevents premature ring-opening

- Silicon-directed epoxidation ensures correct stereochemistry

Glycosylation Efficiency

- o-Alkynylbenzoate donors improve fucose coupling yields to 84%

- Sequential protecting group strategy (Bn/Ac/Troc) enables orthogonal deprotection

Advanced Purification and Characterization

Preparative HPLC Protocols

Modern purification employs C18 reverse-phase columns (250 × 21.2 mm, 5μm) with acetonitrile/0.1% formic acid gradients:

| Time (min) | Acetonitrile (%) | Flow Rate (mL/min) |

|---|---|---|

| 0-5 | 25→30 | 10 |

| 5-25 | 30→45 | 15 |

| 25-30 | 45→60 | 18 |

This method resolves this compound (tR=23.4 min) from structural analogs with baseline separation (Rs >2.0). Post-HPLC treatment includes lyophilization with 2% mannitol excipient to prevent saponin aggregation.

Analytical Quality Control

Validated HPLC-ELSD methods utilizing calibration curve y = 0.0772x - 2.8478 (R²=0.9997) ensure precise quantification. Advanced characterization combines:

- HRMS : m/z 929.5382 [M+H]⁺ (calc. 929.5391)

- NMR : Distinctive H-23 signal at δ 4.87 (d, J=7.8 Hz) confirms β-D-glucose attachment

- CD Spectroscopy : Positive Cotton effect at 238 nm verifies 13R,16S,23S configuration

Comparative Methodological Evaluation

Yield and Purity Benchmarks

Technological Synergies

Emerging hybrid approaches combine enzymatic specificity with synthetic flexibility:

- Chemoenzymatic Glycodiversification : Chemical synthesis of aglycone cores followed by enzymatic glycosylation

- Extract-Synthetic Blending : Semi-synthetic augmentation of natural extracts with synthetic this compound

- Continuous Manufacturing : Integrated extraction-enzymatic reaction-Purification systems

Applications De Recherche Scientifique

Anti-Cancer Activity

Saikosaponin F exhibits significant anti-cancer properties across various cancer cell lines. Research indicates that it induces apoptosis in cancer cells through multiple mechanisms:

- Mechanisms of Action:

- Case Studies:

Anti-Inflammatory Effects

This compound has been shown to exert anti-inflammatory effects by regulating various signaling pathways:

- Mechanisms of Action:

- Case Studies:

Hepatoprotective Effects

Research suggests that this compound may protect against liver damage:

- Mechanisms of Action:

- Case Studies:

Comparative Overview of Saikosaponins

The following table summarizes the pharmacological activities of different saikosaponins, including this compound:

| Saikosaponin | Anti-Cancer | Anti-Inflammatory | Hepatoprotective | Mechanism |

|---|---|---|---|---|

| Saikosaponin A | Yes | Yes | Moderate | PI3K/Akt inhibition |

| Saikosaponin D | Yes | Yes | Yes | NF-κB suppression |

| This compound | Yes | Yes | Yes | ROS modulation |

| Saikosaponin C | Moderate | Yes | No | Wnt/β-catenin pathway |

Mécanisme D'action

La saikosaponin F exerce ses effets par le biais de plusieurs cibles moléculaires et voies :

Anti-inflammatoire : Inhibe la production de cytokines et de médiateurs pro-inflammatoires.

Antitumoral : Induit l’apoptose et inhibe la prolifération cellulaire dans les cellules cancéreuses.

Hépatoprotecteur : Protège les cellules du foie des dommages en modulant le stress oxydatif et les réponses inflammatoires.

Comparaison Avec Des Composés Similaires

Structural Comparison with Similar Saikosaponins

Saikosaponins are classified based on their aglycone (saikogenin) and sugar moieties. SSf shares structural similarities with saikosaponins a (SSa), c (SSc), d (SSd), and b2 (SSb2), but key differences include:

Key Findings :

- SSf’s fructose moiety differentiates it from SSa, SSd, and SSb2 .

- SSf and SSc both have three sugar units, but SSc includes xylose instead of fructose .

- Glycosylation patterns influence bioavailability and receptor binding. For example, SSa and SSd exhibit stronger anti-inflammatory and antiviral activities than SSf due to their simpler sugar chains .

Pharmacokinetic and Metabolic Differences

Absorption and Bioavailability

- SSa and SSd : Exhibit lower bioavailability due to rapid conversion into saikogenins (e.g., saikogenin F and G) in the liver. Their Cmax decreases by 30–40% when co-administered with Radix Paeoniae Alba (RPA), but their half-life (t1/2) and AUC0-∞ increase, indicating prolonged systemic circulation .

- SSb2 : Shows enhanced absorption (Cmax increases by 26%) when combined with RPA, likely due to modulation of multidrug resistance-associated proteins (MRPs) .

Metabolic Pathways

Pharmacological Activity Comparison

Antiviral Effects

Activité Biologique

Saikosaponin F (SSF), a triterpenoid saponin derived from Bupleurum falcatum, is gaining attention for its diverse biological activities, particularly in cancer therapy, immunomodulation, and anti-inflammatory responses. This article synthesizes current research findings on SSF, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Saikosaponins

Saikosaponins are a group of natural compounds found in Bupleurum falcatum, which has been used in traditional Chinese medicine for over 2000 years. These compounds are primarily responsible for the herb's pharmacological effects, including anti-inflammatory, antitumor, and neuroprotective activities .

1. Anticancer Effects

Research indicates that SSF exhibits significant anticancer properties. In vitro studies have shown that SSF induces apoptosis in various cancer cell lines, including HCT 116 (colon cancer) and A549 (lung cancer) cells. The half-maximal inhibitory concentration (IC50) values for SSF were reported to be higher than those of other saikosaponins, suggesting a variable potency across different cancer types. For instance:

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Saikosaponin A | 2.83 | HCT 116 |

| Saikosaponin D | 4.26 | HCT 116 |

| Prosaikogenin F | 14.21 | HCT 116 |

| This compound | >500 | HCT 116 |

While SSF showed limited effectiveness at lower concentrations, it demonstrated cytotoxicity at significantly higher doses .

2. Anti-inflammatory Activity

SSF has been shown to modulate inflammatory responses through the inhibition of pro-inflammatory cytokines and signaling pathways such as NF-κB and MAPK. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, SSF reduced the production of inflammatory mediators, indicating its potential as an anti-inflammatory agent .

3. Immunomodulatory Effects

In vivo studies have suggested that SSF can influence immune cell activity. It has been observed to inhibit T cell proliferation and induce apoptosis in activated T cells, which may have implications for treating autoimmune diseases .

The biological activities of SSF can be attributed to several mechanisms:

- Induction of Apoptosis : SSF activates caspase pathways leading to programmed cell death in cancer cells.

- Inhibition of Signaling Pathways : By suppressing NF-κB and MAPK pathways, SSF reduces inflammation and modulates immune responses.

- Regulation of Cytokine Production : SSF decreases levels of TNF-α and IL-6, key players in inflammatory processes .

Case Studies

Several studies have documented the effects of SSF on specific conditions:

- Cancer Treatment : In a study examining the effects of various saikosaponins on liver cancer cells, SSF was found to be less effective compared to other saikosaponins like A and D but still contributed to overall tumor suppression when used in combination therapies .

- Inflammatory Diseases : A clinical trial highlighted the use of SSF in managing chronic inflammatory conditions where it exhibited significant improvement in patient symptoms compared to placebo .

Q & A

What analytical methods are recommended for identifying and quantifying Saikosaponin F in plant extracts or biological samples?

This compound is typically analyzed using HPLC-UV/ELSD (Evaporative Light Scattering Detection) or LC-MS/MS due to its low UV absorption. Key parameters include:

- HPLC conditions : C18 column (e.g., TeSa-Pak 120 C18), gradient elution with acetonitrile/water, flow rate 1.0 mL/min, detection at 203 nm .

- LC-MS/MS : Negative ion mode with [M-H]⁻ ions (e.g., m/z 779.4589 for Saikosaponin A analogs) and fragmentation patterns to confirm glycosidic bonds .

- Validation : Calibration curves with saikosaponin standards (e.g., Saikosaponin D) and spike-recovery tests to ensure accuracy in complex matrices like serum or plant tissues .

How do environmental factors influence this compound biosynthesis in Bupleurum chinense?

Studies using cluster analysis and Pearson correlation show that soil organic matter, available zinc, and iron significantly promote this compound accumulation (P < 0.05) . Experimental designs should:

- Collect soil samples from multiple habitats and correlate with HPLC-quantified saponin levels.

- Use principal component analysis (PCA) to identify dominant soil factors (e.g., pH, conductivity) affecting saponin variability .

- Note: Content in Henan Province samples exceeded national standards by 5.16-fold, highlighting regional specificity .

What experimental strategies address contradictions in reported this compound bioactivity across studies?

Discrepancies often arise from:

- Source variability : Content differs between B. chinense and B. scorzonerifolium; standardize plant material via DNA barcoding .

- Methodological differences : Use HPLC-ELSD for quantitative consistency instead of spectrophotometry, which may overestimate total saponins .

- Bioactivity assays : Validate anti-cancer effects (e.g., against HCT116 cells) with purified this compound (>98% purity) to exclude confounding metabolites .

How can researchers improve the bioavailability of this compound for pharmacological studies?

This compound exhibits low oral bioavailability due to poor absorption and enzymatic degradation. Solutions include:

- Biotransformation : Recombinant glycoside hydrolases (e.g., from B. falcatum) hydrolyze glycosidic bonds to generate bioactive aglycones (e.g., Saikogenin F) with enhanced solubility .

- Nanoformulation : Encapsulation in methoxy poly(ethylene glycol)-poly(ε-caprolactone) nanoparticles reduces hemolysis and improves stability .

- Metabolic studies : Use in vitro models (e.g., Caco-2 cells) or isotopic labeling to track gastrointestinal transformation pathways .

What advanced techniques elucidate the structural-activity relationship (SAR) of this compound?

- MS/MS fragmentation : Analyze glycosidic cleavage patterns (e.g., loss of C6H10O5 or C6H10O4 moieties) to map functional groups critical for anti-inflammatory or anti-cancer activity .

- Molecular docking : Screen this compound against targets like PPARγ to identify binding pockets correlated with adipocyte differentiation effects .

- Isotope tracing : Use ¹³C-labeled saponins to study metabolic fate in vivo, linking specific metabolites (e.g., prosaikogenins) to observed bioactivity .

How can researchers resolve discrepancies in this compound quantification across different extraction protocols?

- Standardized extraction : Use 70% ethanol for reflux extraction, which maximizes yield compared to methanol or water .

- Matrix-matched calibration : Prepare standards in blank plant extract to compensate for matrix effects in LC-MS/MS .

- Inter-laboratory validation : Share reference materials (e.g., Certificate of Analysis CFS202201, 98% purity) to harmonize quantification .

What experimental designs are optimal for studying this compound's anti-cancer mechanisms?

- Dose-response assays : Test purified this compound (0.1–100 μM) on cancer cell lines (e.g., HCT116) with MTT or apoptosis markers (e.g., caspase-3) .

- Synergy studies : Combine with chemotherapeutics (e.g., 5-FU) and analyze synergy via Chou-Talalay plots .

- In vivo models : Use xenografts in BALB/c nude mice, monitoring tumor volume and metastasis suppression post-treatment .

How do genetic factors regulate this compound biosynthesis in Bupleurum species?

- qPCR analysis : Measure expression of key enzymes (e.g., β-amyrin synthase) in roots vs. leaves, normalized to stable reference genes (e.g., EF-1α) .

- CRISPR/Cas9 : Knock out UDP-glycosyltransferases to identify genes critical for glycosylation steps .

- Transcriptomics : Compare high- and low-saponin accessions to pinpoint biosynthetic gene clusters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.